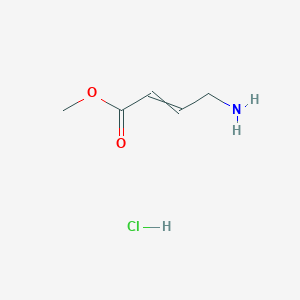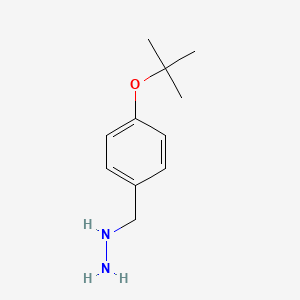![molecular formula C25H16N2O6 B12452836 N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the furan ring with the isoindole-phenyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Applications De Recherche Scientifique
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with target proteins, while the isoindole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide: shares similarities with other compounds containing isoindole and furan moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C25H16N2O6 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
N-[3-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16N2O6/c28-17-8-6-16(7-9-17)27-24(30)20-11-10-19(14-21(20)25(27)31)33-18-4-1-3-15(13-18)26-23(29)22-5-2-12-32-22/h1-14,28H,(H,26,29) |
Clé InChI |
ZEARZRPAUZXVTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)NC(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B12452759.png)
![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
methanone](/img/structure/B12452780.png)
![[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone](/img/structure/B12452781.png)
![2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12452783.png)
![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B12452784.png)
![2-amino-4-(3-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12452785.png)
![(1R,2S)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12452789.png)

![tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12452796.png)

![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
